

Application Notes and Protocols for Live-Cell Imaging with BODIPY FL C5

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Compound of Interest

Compound Name: *Bodipy FL C5*

Cat. No.: *B15556581*

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Introduction

BODIPY FL C5 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoic Acid) is a green-fluorescent fatty acid analog that is widely utilized in live-cell imaging. Its bright fluorescence, high photostability, and sensitivity to the local environment make it an excellent probe for studying cellular lipid dynamics, including fatty acid uptake, trafficking, and metabolism. This document provides detailed application notes and protocols for the effective use of **BODIPY FL C5** in live-cell imaging experiments.

BODIPY dyes are known for their sharp excitation and emission peaks, high extinction coefficients, and fluorescence quantum yields that are relatively insensitive to solvent polarity and pH.^[1] The C5 short-chain fatty acid tail of **BODIPY FL C5** allows it to be a substrate for cellular processes involving fatty acids.^[2]

Quantitative Data

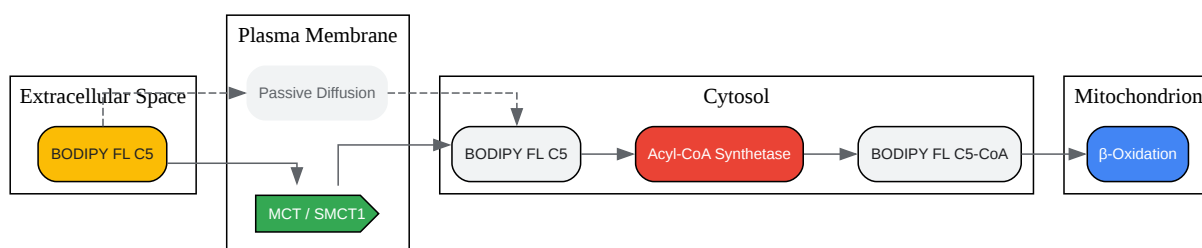
The photophysical properties of **BODIPY FL C5** are summarized in the table below, providing essential information for setting up imaging experiments and selecting appropriate filter sets.

| Property | Value | Reference(s) |
|---|---------------------------------------|--------------|
| Excitation Maximum (λ_{ex}) | ~503 - 505 nm | [3][4] |
| Emission Maximum (λ_{em}) | ~512 - 513 nm | [3][4] |
| Molar Extinction Coefficient (ϵ) | >80,000 $\text{cm}^{-1}\text{M}^{-1}$ | [3][5] |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 1.0 | [3][5] |
| Recommended Concentration for Live Cells | 0.1 - 2 μM | |
| Recommended Incubation Time | 15 - 30 minutes | |

Signaling Pathway

Cellular Uptake and Metabolism of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) like the C5 moiety of **BODIPY FL C5** are important energy substrates for cells. Their uptake and initial metabolic steps are crucial for cellular homeostasis. Unlike long-chain fatty acids, the cellular uptake of SCFAs can occur through passive diffusion or be facilitated by monocarboxylate transporters (MCTs) such as MCT1, MCT4, and the sodium-coupled monocarboxylate transporter 1 (SMCT1). Once inside the cell, SCFAs are activated to their acyl-CoA derivatives and can then enter the mitochondrial matrix for β -oxidation to generate ATP.



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Cellular uptake and initial metabolism of **BODIPY FL C5**.

Experimental Protocols

Protocol 1: Live-Cell Staining with **BODIPY FL C5**

This protocol outlines the steps for staining live cells in culture with **BODIPY FL C5** for subsequent fluorescence microscopy.

Materials:

- **BODIPY FL C5** stock solution (1 mM in DMSO)
- Live cells cultured on glass-bottom dishes or coverslips
- Phosphate-buffered saline (PBS), sterile
- Serum-free cell culture medium
- Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP)

Procedure:

- Cell Preparation: Culture cells to a confluence of 70-80% on a suitable imaging vessel. Ensure the cells are healthy and adherent before staining.
- Preparation of Staining Solution:
 - Thaw the **BODIPY FL C5** stock solution to room temperature.
 - Prepare a fresh working solution of **BODIPY FL C5** by diluting the stock solution in serum-free cell culture medium to a final concentration of 0.1-2 μM . The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
- Cell Staining:

- Aspirate the culture medium from the cells.
- Gently wash the cells once with pre-warmed sterile PBS.
- Add the prepared **BODIPY FL C5** staining solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells gently two to three times with pre-warmed PBS to remove any unbound dye and reduce background fluorescence.
- Imaging:
 - After the final wash, add fresh pre-warmed serum-free medium or PBS to the cells.
 - Immediately proceed to image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490/20 nm, Emission: ~525/30 nm).

Protocol 2: Fixed-Cell Staining with **BODIPY FL C5**

For experiments requiring cell fixation, this protocol provides a method for post-fixation staining.

Materials:

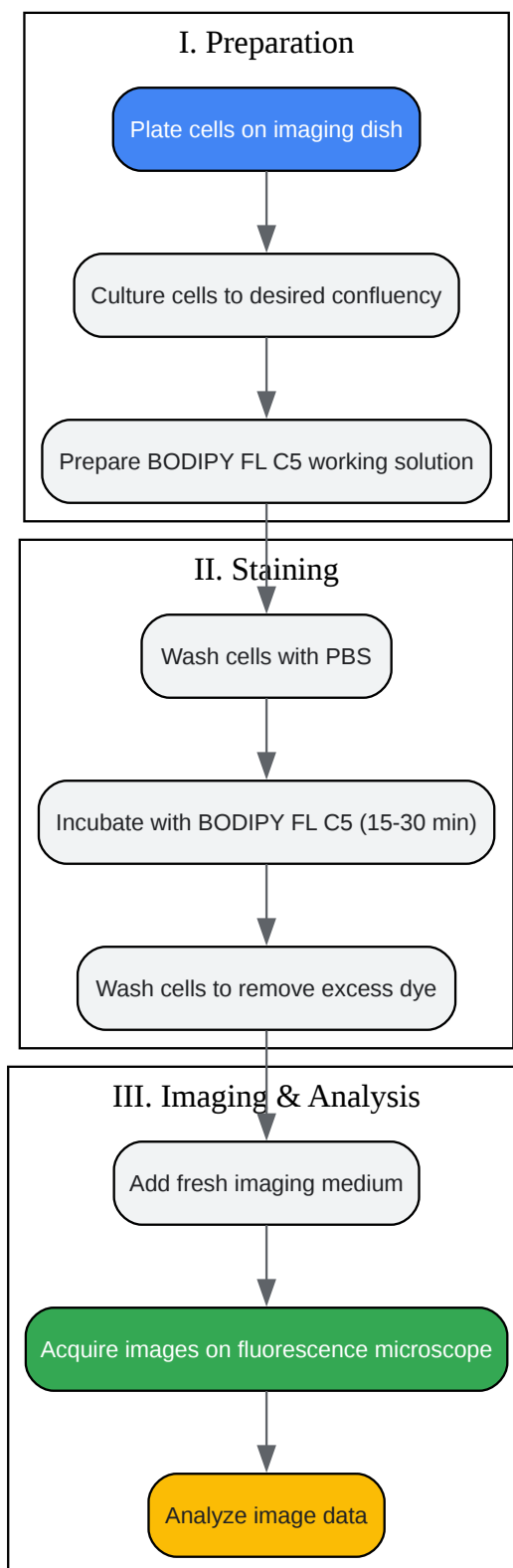
- **BODIPY FL C5** stock solution (1 mM in DMSO)
- Cells cultured on coverslips
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium

Procedure:

- Cell Fixation:
 - Wash the cultured cells once with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS to remove the fixative.
- Staining:
 - Prepare a working solution of **BODIPY FL C5** at a concentration of 0.5-5 μ M in PBS.
 - Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
 - Image the cells using a fluorescence microscope with the appropriate filter set.

Experimental Workflow

The following diagram illustrates a typical workflow for a live-cell imaging experiment using **BODIPY FL C5**. This workflow is a generalized guide and may require optimization based on the specific experimental goals and cell type.



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General workflow for live-cell imaging with **BODIPY FL C5**.

Troubleshooting

- **High Background Fluorescence:** Ensure thorough washing after staining to remove all unbound dye. Consider reducing the staining concentration or incubation time.
- **Weak Signal:** Optimize the staining concentration and incubation time. Ensure the health of the cells, as compromised cells may not take up the dye efficiently. Check the microscope filter sets and light source.
- **Phototoxicity:** Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.
- **Dye Precipitation:** Ensure the **BODIPY FL C5** stock solution is fully dissolved in DMSO before preparing the working solution. Avoid repeated freeze-thaw cycles of the stock solution.

Conclusion

BODIPY FL C5 is a versatile and robust fluorescent probe for visualizing and quantifying fatty acid uptake and lipid dynamics in live cells. By following the detailed protocols and considering the photophysical properties outlined in these application notes, researchers can effectively employ this tool to gain valuable insights into cellular metabolism and related disease states.

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